5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cycloaddition reaction of suitable precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). there is a growing interest in developing metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be emphasized in the development of scalable production methods.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can occur at different positions on the ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-4-carboxylic acid: Another isoxazole derivative with similar structural features.
6-Isopropyl-3-methylisoxazole-4-carboxylic acid: Shares the isoxazole ring but differs in the substitution pattern.
Uniqueness
5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-ethyl-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-5-8-10(13(16)17)9-7(4)15-18-12(9)14-11(8)6(2)3/h6H,5H2,1-4H3,(H,16,17) |
InChI Key |
CZUCAZZRTQMLDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N=C1C(C)C)ON=C2C)C(=O)O |
Origin of Product |
United States |
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